molecular formula C20H13N3O3S B2604743 5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione CAS No. 685106-49-4

5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione

Cat. No. B2604743
CAS RN: 685106-49-4
M. Wt: 375.4
InChI Key: WIDWIJLRUAAWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione (DFPT) is an important organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. DFPT has been studied for its potential use in the development of new drugs, as well as for its potential to be used as a catalyst or reagent in organic synthesis. DFPT has also been studied for its potential to be used as a fluorescent sensor for the detection of certain chemicals.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of furo[2,3-d]pyrimidine derivatives through reactions involving 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate and subsequent reactions with different reagents to afford various derivatives. These compounds exhibit a broad range of chemical behaviors and potential applications in chemical synthesis and pharmacology due to their complex structures and reactive sites (Hassan, 2000).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of furo[2,3-d]pyrimidine derivatives. For instance, the synthesis of furyl-based 2-cyanoiminodihydropyrimidines has been reported, showing good antimicrobial potential, especially with phenyl ring substitutions, indicating their relevance in developing new antimicrobial agents (Vignesh & Ingarsal, 2021).

Antifungal and Anticancer Properties

Furo[2,3-d]pyrimidine derivatives have been investigated for their antifungal and anticancer activities. Some compounds in this class have demonstrated potent inhibitory activity against various fungal strains, suggesting their utility in designing new antifungal agents (Chhabria et al., 2011). Moreover, the exploration of these derivatives in cancer research could provide insights into novel therapeutic pathways.

Photophysical Properties

The photophysical properties of certain furo[2,3-d]pyrimidine derivatives have been explored, indicating their potential applications in material science and photophysics. Luminescent properties of copper(I) complexes involving heterocyclic thioamides and 1,10-phenanthroline highlight the versatility of these compounds in developing new materials with specific optical characteristics (Papazoglou et al., 2013).

properties

IUPAC Name

4-amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c21-18-16-15(13-8-4-10-24-13)17(14-9-5-11-25-14)26-19(16)22-20(27)23(18)12-6-2-1-3-7-12/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZGWTDONIVBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=C(OC3=NC2=S)C4=CC=CO4)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione

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